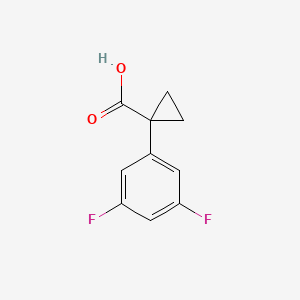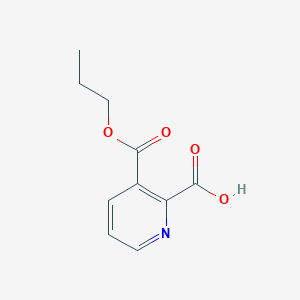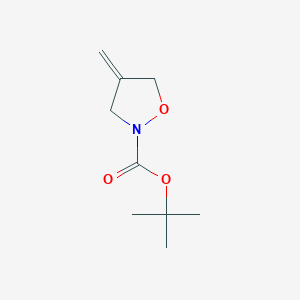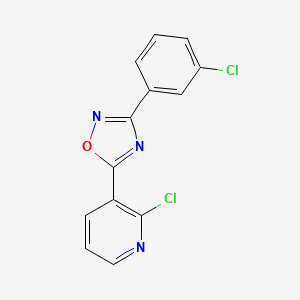
Cadmium(2+);acetate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium(2+);acetate;hydrate, also known as cadmium acetate dihydrate, is a chemical compound with the formula Cd(O2CCH3)2(H2O)2. It is marketed both as an anhydrous form and as a dihydrate, both of which are white or colorless. The dihydrate form has been verified by X-ray crystallography .
Métodos De Preparación
Cadmium acetate dihydrate can be synthesized by treating cadmium oxide with acetic acid: [ \text{CdO} + 2 \text{CH}_3\text{CO}_2\text{H} + \text{H}_2\text{O} \rightarrow \text{Cd(O}_2\text{CCH}_3\text{)}_2(\text{H}_2\text{O})_2 ] It can also be prepared by treating cadmium nitrate with acetic anhydride .
Análisis De Reacciones Químicas
Cadmium acetate dihydrate undergoes various types of chemical reactions, including:
Oxidation and Reduction: Cadmium acetate can be reduced to cadmium metal or oxidized to cadmium oxide.
Substitution: It can react with trioctylphosphine selenide to form cadmium selenide, a semiconductor material.
Coordination Reactions: Cadmium acetate forms coordination polymers, featuring acetate ligands interconnecting cadmium centers.
Aplicaciones Científicas De Investigación
Cadmium acetate dihydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of cadmium selenide and related semiconductors.
Biology and Medicine: Cadmium compounds are studied for their toxicological effects and potential therapeutic applications.
Industry: It is used in the production of cadmium oxide thin films, which are used in gas sensors, phototransistors, and diodes.
Mecanismo De Acción
Cadmium acetate exerts its effects through various molecular targets and pathways:
Toxicity: Cadmium ions can disrupt cellular processes by binding to proteins and enzymes, leading to oxidative stress and cellular damage.
Carcinogenicity: Cadmium compounds are considered Group 1 carcinogens by the International Agency for Research on Cancer (IARC).
Autophagy Inhibition: Cadmium exposure can lead to the recruitment of mTORC1 to lysosomes, contributing to autophagy inhibition and lysosomal dysfunction.
Comparación Con Compuestos Similares
Cadmium acetate dihydrate can be compared with other cadmium compounds:
Cadmium chloride: Similar in toxicity and applications but differs in solubility and reactivity.
Cadmium sulfate: Used in electroplating and as a pigment, with different solubility properties.
Cadmium nitrate: Used in the preparation of other cadmium compounds and in pyrotechnics.
Cadmium acetate dihydrate is unique due to its specific coordination geometry and its use as a precursor in semiconductor synthesis.
Propiedades
Fórmula molecular |
C2H5CdO3+ |
|---|---|
Peso molecular |
189.47 g/mol |
Nombre IUPAC |
cadmium(2+);acetate;hydrate |
InChI |
InChI=1S/C2H4O2.Cd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+2;/p-1 |
Clave InChI |
DBCODVPRFJUNIB-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[O-].O.[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


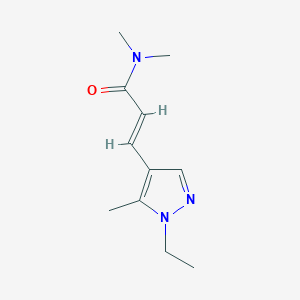
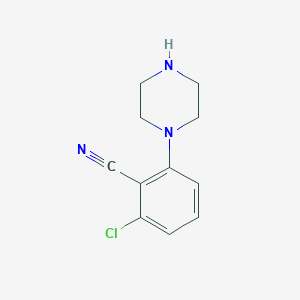


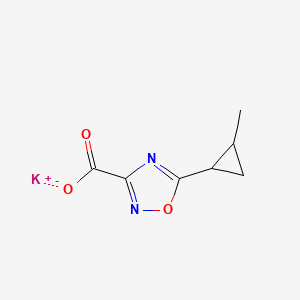
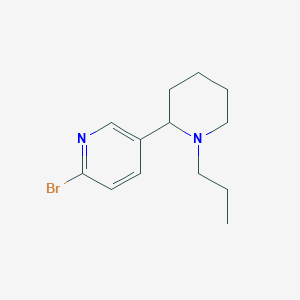
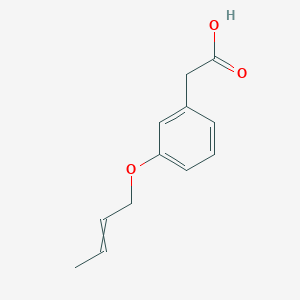
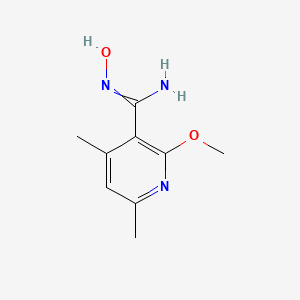
![N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B15060600.png)
